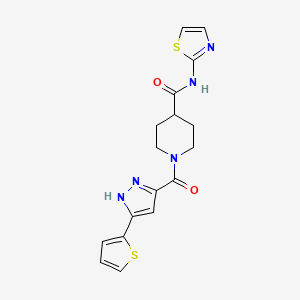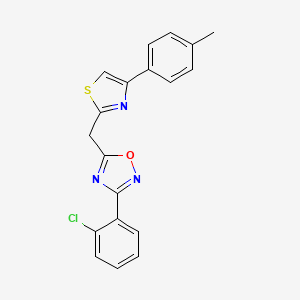
1-acetyl-5-bromo-N-(3-chlorophenyl)-2-methylindoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-acetyl-5-bromo-N-(3-chlorophenyl)-2-methylindoline-6-sulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors. This compound has potential applications in cancer therapy due to its ability to selectively target tumor cells and inhibit their growth.
Scientific Research Applications
Novel Catalysts in Chemical Synthesis
A study by Khazaei et al. (2014) explored the use of a novel N-bromo sulfonamide reagent as a catalyst for synthesizing certain organic compounds. This research demonstrates the potential application of sulfonamides in facilitating chemical reactions under neutral media.
Enzyme Inhibition Studies
Research by Bilginer et al. (2020) focused on the synthesis of sulfonamides for inhibiting acetylcholinesterase and carbonic anhydrases, enzymes relevant in several physiological processes. Such studies could be pivotal in developing treatments for diseases related to enzyme dysregulation.
Catalysis in Organic Synthesis
Khaligh's (2014) study used a sulfonic acid derivative as a catalyst in synthesizing quinoline derivatives, highlighting the potential of sulfonamides in organic synthesis for creating a variety of pharmacologically significant compounds (Khaligh, 2014).
Antitumor Agent Research
Ilies et al. (2003) investigated the inhibition of the tumor-associated isozyme carbonic anhydrase IX by various halogenated sulfonamides. This study suggests sulfonamides' potential role in designing new antitumor agents (Ilies et al., 2003).
Alzheimer's Disease Research
A study by Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine and evaluated their effects on acetylcholinesterase, a key enzyme in Alzheimer's disease (Abbasi et al., 2018).
Antioxidant and Anticholinesterase Activities
Research by Göçer et al. (2013) synthesized sulfonamides from dopamine derivatives and evaluated their antioxidant and acetylcholinesterase inhibitory activities, indicating potential therapeutic uses (Göçer et al., 2013).
Multi-Target Agents for Enzyme Inhibition
A study by Yamali et al. (2020) developed novel sulfonamide derivatives with potential as acetylcholinesterase and carbonic anhydrase inhibitors, highlighting their potential in treating conditions like glaucoma and Alzheimer's disease (Yamali et al., 2020).
Allosteric Modulators of Nicotinic Acetylcholine Receptors
Research by Gill et al. (2012) explored the synthesis and pharmacological characterization of allosteric modulators of α7 nicotinic acetylcholine receptors, showing how small changes in chemical structure can have significant pharmacological implications (Gill et al., 2012).
properties
IUPAC Name |
3-(2-chlorophenyl)-5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-6-8-13(9-7-12)16-11-25-18(21-16)10-17-22-19(23-24-17)14-4-2-3-5-15(14)20/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSABBCLHWGBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

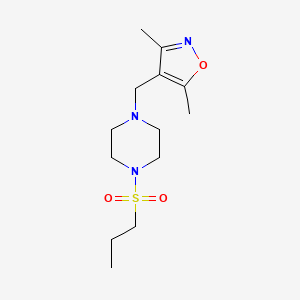
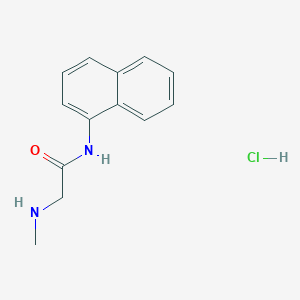
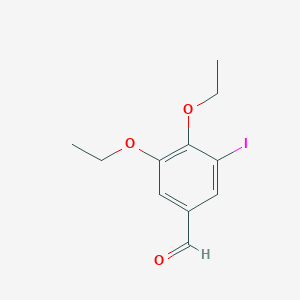
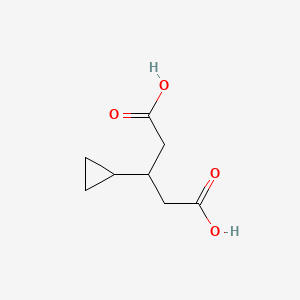
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2653100.png)
![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2653102.png)
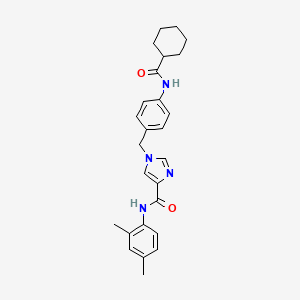
![2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2653104.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)
![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/no-structure.png)
